molecular formula C16H22N4S4 B14513368 2,2',4',6-Tetrakis(ethylsulfanyl)-4,5'-bipyrimidine CAS No. 62880-78-8

2,2',4',6-Tetrakis(ethylsulfanyl)-4,5'-bipyrimidine

Cat. No.: B14513368
CAS No.: 62880-78-8
M. Wt: 398.6 g/mol
InChI Key: DYROZXGJURKPFQ-UHFFFAOYSA-N
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Description

2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine is a synthetic organic compound characterized by the presence of four ethylsulfanyl groups attached to a bipyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine typically involves the reaction of a bipyrimidine precursor with ethylsulfanyl reagents under controlled conditions. Common synthetic routes may include:

    Nucleophilic Substitution: A bipyrimidine compound reacts with ethylsulfanyl halides in the presence of a base to form the desired product.

    Oxidative Coupling: A bipyrimidine precursor undergoes oxidative coupling with ethylsulfanyl compounds in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylsulfanyl groups, yielding a simpler bipyrimidine structure.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halides, nucleophiles

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Bipyrimidine derivatives

    Substitution Products: Functionalized bipyrimidines

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine involves its interaction with molecular targets and pathways. The ethylsulfanyl groups may enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects. The bipyrimidine core may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4’,6-Tetrakis(methylsulfanyl)-4,5’-bipyrimidine
  • 2,2’,4’,6-Tetrakis(phenylsulfanyl)-4,5’-bipyrimidine
  • 2,2’,4’,6-Tetrakis(butylsulfanyl)-4,5’-bipyrimidine

Uniqueness

2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine is unique due to the presence of ethylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs. These properties can influence the compound’s reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

62880-78-8

Molecular Formula

C16H22N4S4

Molecular Weight

398.6 g/mol

IUPAC Name

4-[2,4-bis(ethylsulfanyl)pyrimidin-5-yl]-2,6-bis(ethylsulfanyl)pyrimidine

InChI

InChI=1S/C16H22N4S4/c1-5-21-13-9-12(18-16(19-13)24-8-4)11-10-17-15(23-7-3)20-14(11)22-6-2/h9-10H,5-8H2,1-4H3

InChI Key

DYROZXGJURKPFQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC(=C1)C2=CN=C(N=C2SCC)SCC)SCC

Origin of Product

United States

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